molecular formula C45H91N10O17P3S B12080718 lignoceroyl Coenzyme A (ammonium salt)

lignoceroyl Coenzyme A (ammonium salt)

Cat. No.: B12080718
M. Wt: 1169.2 g/mol
InChI Key: BMXJUIXYBGOZPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lignoceroyl Coenzyme A (ammonium salt) is synthesized through a series of chemical reactions involving lignoceric acid and coenzyme A. The process typically involves the activation of lignoceric acid to form lignoceroyl chloride, which then reacts with coenzyme A in the presence of a base to form lignoceroyl Coenzyme A . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of lignoceroyl Coenzyme A (ammonium salt) involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required standards for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Lignoceroyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific pH levels, and anhydrous solvents .

Major Products Formed

The major products formed from these reactions include oxidized lignoceroyl Coenzyme A, reduced lignoceroyl Coenzyme A, and various substituted derivatives. These products are often used in further biochemical assays and research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lignoceroyl Coenzyme A (ammonium salt) is unique due to its long-chain structure and specific role in the synthesis of hydroxyceramide. This distinguishes it from other fatty acyl CoA derivatives, which may have different chain lengths and functions .

Properties

Molecular Formula

C45H91N10O17P3S

Molecular Weight

1169.2 g/mol

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3

InChI Key

BMXJUIXYBGOZPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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